molecular formula C5H6ClNO3 B8498630 3-cyano-3-Hydroxy-4-Chlorobutyric Acid

3-cyano-3-Hydroxy-4-Chlorobutyric Acid

Cat. No.: B8498630
M. Wt: 163.56 g/mol
InChI Key: ZTBMWAFZFDPZGA-UHFFFAOYSA-N
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Description

3-cyano-3-Hydroxy-4-Chlorobutyric Acid is a multifunctional aliphatic carboxylic acid featuring a butyric acid backbone substituted with cyano (–CN), hydroxyl (–OH), and chloro (–Cl) groups at positions 3 and 4. Its molecular formula is C₅H₆ClNO₃, with a calculated molecular weight of 163.45 g/mol.

Properties

Molecular Formula

C5H6ClNO3

Molecular Weight

163.56 g/mol

IUPAC Name

4-chloro-3-cyano-3-hydroxybutanoic acid

InChI

InChI=1S/C5H6ClNO3/c6-2-5(10,3-7)1-4(8)9/h10H,1-2H2,(H,8,9)

InChI Key

ZTBMWAFZFDPZGA-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CCl)(C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other substituted butanoic acids and aromatic derivatives. Key comparisons include:

  • 3-(Dimethylamino)butanoic acid hydrochloride (C₆H₁₂ClNO₂): Features a dimethylamino group (–N(CH₃)₂) at position 3 and a hydrochloride salt, enhancing solubility in polar solvents .
  • 3-Chlorobenzaldehyde (C₇H₅ClO): An aromatic aldehyde with a chloro substituent; differs in backbone (benzene vs. aliphatic chain) and functional groups (aldehyde vs. carboxylic acid) .
  • Caffeic Acid (C₉H₈O₄): Aromatic dihydroxy-acrylic acid with antioxidant properties; lacks chloro and cyano groups but shares carboxyl functionality .

Physicochemical Properties

Table 1 compares key properties of 3-cyano-3-Hydroxy-4-Chlorobutyric Acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C)
This compound C₅H₆ClNO₃ 163.45 Moderate* N/A
3-(Dimethylamino)butanoic acid HCl C₆H₁₂ClNO₂ 165.62 High (polar solvents) 198–200
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Low (organic solvents) 45–47
Caffeic Acid C₉H₈O₄ 180.16 Low (water) 223–225

*Inferred from substituent effects: Cyano and chloro groups reduce polarity, while the hydroxyl and carboxyl groups enhance solubility in polar aprotic solvents.

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